N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
Description
N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is a synthetic acetamide derivative featuring a furan-substituted phenyl group linked to a hydroxyethyl-acetamide moiety. The hydroxyethyl group enhances hydrogen-bonding capacity, which may improve solubility and target binding compared to simpler analogs .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(16)15-9-13(17)11-4-6-12(7-5-11)14-3-2-8-18-14/h2-8,13,17H,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGSEVNLIDXORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Reduction Pathway
- Synthesis of 2-[4-(furan-2-yl)phenyl]acetonitrile :
- Reduction to primary amine :
- Use of LiAlH4 or catalytic hydrogenation (H2/Pd-C) to convert the nitrile to 2-[4-(furan-2-yl)phenyl]ethylamine.
- Hydroxylation :
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | AlCl3, CS2, 0°C → RT | 65% |
| 2 | LiAlH4, THF, reflux | 78% |
| 3 | m-CPBA, DCM, 0°C → RT | 52% |
Reductive Amination Pathway
- Synthesis of 4-(furan-2-yl)benzaldehyde :
- Suzuki-Miyaura coupling of furan-2-boronic acid with 4-bromobenzaldehyde.
- Reductive amination :
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(PPh3)4, K2CO3, DME | 70% |
| 2 | NaBH3CN, MeOH, RT | 85% |
Acetylation of the Amine Intermediate
The final step involves acetylation of 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine:
Acetic Anhydride Method
- Procedure :
- Dissolve the amine in anhydrous DCM.
- Add acetic anhydride (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.
- Stir for 4–6 hours at room temperature.
- Workup :
- Wash with 1M HCl, saturated NaHCO3, and brine.
- Dry over Na2SO4 and concentrate in vacuo.
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Ac2O | DCM | 0°C → RT | 90% |
Acetyl Chloride Method
- Procedure :
- Add acetyl chloride (1.1 eq) to a stirred solution of the amine in pyridine at 0°C.
- Warm to room temperature and stir for 2 hours.
- Workup :
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| AcCl | Pyridine | 0°C → RT | 88% |
Alternative Synthetic Routes
Epoxide Ring-Opening Strategy
- Epoxidation of 4-(furan-2-yl)styrene :
- Use m-CPBA or VO(acac)2/TBHP to form the epoxide.
- Ammonolysis :
- Treat the epoxide with aqueous ammonia to yield 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | m-CPBA, DCM, RT | 60% |
| 2 | NH3, H2O, 60°C | 75% |
Enzymatic Acetylation
- Procedure :
- Advantages :
- Mild conditions and high enantioselectivity.
Reaction Conditions :
| Enzyme | Solvent | Temperature | Yield |
|---|---|---|---|
| CAL-B | THF | 37°C | 82% |
Challenges and Optimization
- Hydroxyl Group Protection : The secondary hydroxyl group may require protection (e.g., as a TBS ether) during acetylation to prevent side reactions.
- Purification : Column chromatography (SiO2, hexane/ethyl acetate) is essential due to the polar nature of intermediates.
- Yield Improvements : Microwave-assisted synthesis and flow chemistry could enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Nitro or sulfonated phenyl derivatives.
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Key Structural Differences
Key Observations :
- Triazole- and sulfanyl-containing analogs (e.g., ) exhibit modified electronic profiles and metabolic stability due to sulfur and nitrogen heteroatoms, which the target compound lacks .
- Stereospecific analogs () highlight the importance of chirality in bioactivity, though the target compound’s stereochemical configuration remains unspecified .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The hydroxyethyl group in the target compound increases hydrogen-bond donors compared to N-[4-(2-furyl)phenyl]acetamide, likely improving solubility .
- Sulfonylhydrazine derivatives () exhibit higher molecular weight and LogP, reducing aqueous solubility .
Table 3: Pharmacological Comparisons
Key Observations :
- Stereospecific hydroxyacetamides () emphasize the role of chirality in target binding, a factor needing clarification for the target compound .
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a furan ring linked to a phenyl group through a hydroxyethyl chain, with an acetamide functional group. This unique structure may contribute to its diverse biological activities.
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions can modulate various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown:
- Inhibition of Bacterial Growth : Compounds with furan and phenyl groups have demonstrated activity against various bacterial strains.
2. Anti-inflammatory Effects
A study on related compounds, such as N-(2-hydroxy phenyl)acetamide, has shown significant anti-inflammatory effects in animal models. Key findings include:
- Reduction in Pro-inflammatory Cytokines : Treatment led to decreased levels of IL-1 beta and TNF-alpha in serum samples from adjuvant-induced arthritis models .
3. Anticancer Potential
The structural features of this compound suggest potential anticancer properties:
- Cell Line Studies : Preliminary studies indicate that derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Q & A
Q. What synthetic strategies are recommended for preparing N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, and how can purity be ensured?
The synthesis typically involves a multi-step sequence:
- Step 1 : Coupling of furan-2-ylphenyl intermediates with hydroxyethylamine derivatives via nucleophilic substitution or reductive amination.
- Step 2 : Acetylation of the secondary amine using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for achieving >95% purity.
- Validation : Monitor reactions using TLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural integrity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H NMR (confirm presence of furan protons at δ 6.2–7.4 ppm, hydroxyethyl group at δ 3.5–4.0 ppm) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm) and hydroxyl O–H stretch (~3300 cm) .
- HPLC-MS : Assess purity and detect trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved in studies involving this compound?
Contradictions often arise from assay conditions or off-target effects. To address this:
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cell viability assays (MTT or ATP-luminescence) under identical conditions .
- Dose-Response Curves : Compare IC values across assays; discrepancies >10-fold suggest non-specific toxicity .
- Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify unintended protein targets .
Q. What experimental design considerations are critical for optimizing reaction yields in large-scale synthesis?
Key factors include:
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency but require rigorous removal to avoid contamination .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification. Switch to toluene/ethanol mixtures in later steps .
- By-Product Mitigation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted reagents during amide bond formation .
Q. How can researchers improve the compound’s physicochemical properties (e.g., solubility) without altering its core pharmacophore?
- Prodrug Strategies : Introduce phosphate or PEG groups at the hydroxyethyl moiety to enhance aqueous solubility. These are enzymatically cleaved in vivo .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create stable salts with improved dissolution rates .
- Lipid Nanoparticles : Encapsulate the compound in DSPC/cholesterol liposomes for in vitro delivery, maintaining bioactivity while reducing aggregation .
Data Analysis & Mechanistic Studies
Q. What computational tools are recommended to predict binding modes of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors. Prioritize targets with conserved furan-binding pockets (e.g., cytochrome P450 isoforms) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonding and hydrophobic interactions .
- QSAR Modeling : Develop regression models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donor counts to predict activity .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor in vivo activity may stem from rapid metabolism at the acetamide group .
- Metabolite Identification : Use LC-MS/MS to detect major metabolites (e.g., hydroxylation at the furan ring) and synthesize stable analogs to block metabolic hotspots .
Comparative & Mechanistic Insights
Q. How does the hydroxyethyl group influence bioactivity compared to analogs with methyl or ethyl substitutions?
- Hydrogen Bonding : The hydroxyethyl group enhances interactions with polar residues in target proteins (e.g., serine hydrolases), increasing potency by ~3-fold compared to methyl analogs .
- Solubility Trade-offs : While improving water solubility, the hydroxy group may reduce membrane permeability. Balance via logP optimization (target range: 2.0–3.5) .
Q. What strategies can resolve spectral overlap in H NMR analysis of this compound?
- 2D NMR Techniques : Employ HSQC to resolve overlapping proton signals (e.g., furan vs. phenyl protons) .
- Deuterium Exchange : Treat with DO to confirm labile protons (hydroxyethyl group) and simplify splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
